3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYBINDLSMUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273446 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26755-29-3 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26755-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Trifluoromethyl Phenyl Oxetan 3 Ol and Analogous Oxetane Systems
Precursor Synthesis and Building Block Availability
The efficient construction of the target molecule is contingent upon the accessibility of its fundamental building blocks. The synthesis of the oxetane (B1205548) ring often utilizes oxetan-3-one as a versatile intermediate, while the trifluoromethylphenyl moiety is typically introduced via a corresponding organometallic reagent.
Approaches to Oxetan-3-one as a Key Intermediate
Oxetan-3-one is a crucial precursor for the synthesis of a wide array of 3-substituted oxetanes. Its strained four-membered ring structure presents both a synthetic challenge and a source of reactivity for further functionalization. nih.gov Several methods have been developed for its preparation:
From Propargylic Alcohols: A notable one-step synthesis of oxetan-3-one involves the gold-catalyzed intermolecular oxidation of propargyl alcohol. This method is advantageous as it proceeds from readily available starting materials under relatively mild conditions. nih.govorganic-chemistry.org
From Dihydroxyacetone Dimer: A multi-step synthesis developed by Carreira and coworkers starts from dihydroxyacetone dimer. The process involves ketal formation, monotosylation, intramolecular cyclization to form the oxetane ring, and subsequent acidic cleavage of the ketal to yield oxetan-3-one. acs.org
From Epichlorohydrin: Another synthetic route begins with the acid-catalyzed ring-opening of epichlorohydrin, followed by protection of the primary alcohol, base-induced ring closure, and deprotection to afford oxetan-3-ol (B104164), which can then be oxidized to oxetan-3-one. researchgate.netatlantis-press.comresearchgate.net
These synthetic routes are summarized in the table below:
| Starting Material | Key Steps | Reference(s) |
| Propargyl Alcohol | Gold-catalyzed intermolecular oxidation | nih.govorganic-chemistry.org |
| Dihydroxyacetone Dimer | Ketal formation, monotosylation, intramolecular cyclization, ketal cleavage | acs.org |
| Epichlorohydrin | Acidolysis, protection, cyclization, deprotection, oxidation | researchgate.netatlantis-press.comresearchgate.net |
Synthesis of 4-(Trifluoromethyl)phenyl Halide Reagents
The 4-(trifluoromethyl)phenyl group is typically introduced using an organometallic reagent, such as a Grignard or organolithium reagent. These are prepared from the corresponding 4-(trifluoromethyl)phenyl halides. The synthesis of 4-(trifluoromethyl)phenyl bromide, a common precursor, can be achieved through the bromination of 1,3-bis(trifluoromethyl)benzene. acs.org
The subsequent formation of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, requires careful control of reaction conditions due to the potential for thermal instability and explosive decomposition. acs.orglookchem.com Low-temperature methods, such as the halogen-magnesium exchange reaction with isopropylmagnesium bromide, are often employed to ensure a safe and efficient preparation. acs.orgorgsyn.org The use of lithium chloride can also promote the formation of Grignard reagents from the corresponding chlorides. researchgate.net
Formation of the 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol Core Structure
With the key precursors in hand, the assembly of the target molecule can proceed through several distinct synthetic strategies. These include nucleophilic addition to the oxetan-3-one core, ring-closing reactions to form the oxetane ring, and photochemical cycloadditions.
Nucleophilic Addition Strategies to Oxetan-3-one (e.g., Grignard, Organolithium Reagents)
A primary and direct method for the synthesis of this compound is the nucleophilic addition of a 4-(trifluoromethyl)phenyl organometallic reagent to oxetan-3-one. nih.gov This reaction involves the attack of the nucleophilic carbon of the Grignard or organolithium reagent on the electrophilic carbonyl carbon of oxetan-3-one. libretexts.orgmasterorganicchemistry.com
The general mechanism proceeds in two steps:
Nucleophilic Attack: The organometallic reagent adds to the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org
Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the final tertiary alcohol product. libretexts.org
This approach is highly convergent and allows for the late-stage introduction of the desired aryl group. The reaction of 4-(trifluoromethyl)phenylmagnesium bromide with oxetan-3-one provides a direct route to this compound.
Ring-Closing Reactions for Oxetane Formation (e.g., Diol Cyclization, Intramolecular Etherification)
An alternative strategy involves the formation of the oxetane ring through intramolecular cyclization. These methods typically start with an acyclic precursor containing the necessary functional groups for ring closure.
Williamson Ether Synthesis: A common approach is the intramolecular Williamson etherification of a 1,3-halohydrin. acs.org For the synthesis of 3-aryl-substituted oxetanes, this would involve a precursor such as a 1-aryl-1-(halomethyl)propane-1,3-diol. Treatment with a base promotes the deprotonation of the hydroxyl group, which then displaces the halide in an intramolecular SN2 reaction to form the oxetane ring.
Diol Cyclization: 1,3-diols can be converted into oxetanes through various methods. One such method involves the conversion of the diol to a cyclic carbonate, followed by further manipulation to achieve ring closure. acs.org
The efficiency of these ring-closing reactions can be influenced by factors such as ring strain in the transition state and the nature of the leaving group. acs.org
Photochemical [2+2] Cycloaddition (Paternò–Büchi Reaction) in Oxetane Synthesis
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. wikipedia.orgslideshare.netnih.gov This reaction provides a powerful method for the direct construction of the oxetane ring in a single step. rsc.org
The general mechanism involves the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure afford the oxetane product. nih.gov The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic and steric properties of the substrates. slideshare.net
For the synthesis of structures analogous to this compound, one could envision a reaction between an appropriate silyl (B83357) enol ether and an aryl aldehyde. For instance, the irradiation of a mixture of an aromatic aldehyde and a silyl enol ether can produce 3-(silyloxy)oxetanes, which can be subsequently deprotected to the corresponding oxetan-3-ols. organic-chemistry.org Recent advancements have also enabled this reaction to be carried out using visible light through the use of a photocatalyst, which offers a safer and more scalable alternative to UV irradiation. acs.org
Friedel-Crafts Reaction-Based Approaches for Oxetane Formation
A prominent method for the synthesis of 3-aryl-oxetan-3-ols, including analogues of this compound, is the Friedel-Crafts reaction. This approach typically involves the reaction of an oxetan-3-ol with an aromatic or heteroaromatic compound in the presence of a Lewis acid or Brønsted acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the oxetane ring acts as the electrophile precursor.
Under acidic conditions, the hydroxyl group of a 3-aryl-oxetan-3-ol can be protonated and eliminated as water, generating a stabilized tertiary carbocation on the oxetane ring. semanticscholar.orgnih.gov This oxetane carbocation then serves as a potent electrophile that can be attacked by an electron-rich aromatic ring to form a new carbon-carbon bond.
A notable application of this is the lithium-catalyzed Friedel-Crafts reaction of oxetan-3-ols with phenols. The regiochemical outcome of this reaction is highly dependent on the substitution pattern of the phenol (B47542). Para-selective reactions, where the phenol is substituted at the ortho-position, lead to the formation of 3,3-diaryloxetanes. Conversely, ortho-selective reactions with para-substituted phenols can result in a tandem alkylation and ring-opening cascade to produce 2,3-dihydrobenzofurans. nih.gov This divergent reactivity underscores the versatility of the Friedel-Crafts approach in generating diverse heterocyclic scaffolds from common oxetane precursors.
The reaction conditions and outcomes for this divergent synthesis are summarized in the table below.
| Oxetan-3-ol Substrate | Phenol Substrate | Catalyst | Product Type | Yield (%) |
|---|---|---|---|---|
| 3-Phenyl-oxetan-3-ol | 2-Methylphenol | LiNTf2 | 3,3-Diaryloxetane | 77 |
| 3-Phenyl-oxetan-3-ol | Catechol | LiNTf2 | 3,3-Diaryloxetane | 65 |
| 3-(4-Methoxyphenyl)oxetan-3-ol | 2-Methylphenol | LiNTf2 | 3,3-Diaryloxetane | 76 |
| 3-Phenyl-oxetan-3-ol | 4-Methylphenol | LiNTf2 | Dihydrobenzofuran | 88 |
| 3-Phenyl-oxetan-3-ol | 4-Methoxyphenol | LiNTf2 | Dihydrobenzofuran | 91 |
| 3-Phenyl-oxetan-3-ol | 4-Chlorophenol | LiNTf2 | Dihydrobenzofuran | 41 |
Oxetane Synthesis via Alcohol C–H Functionalization
A modern and powerful strategy for constructing the oxetane ring is through the direct functionalization of an unactivated sp³ C–H bond of an alcohol. beilstein-journals.orgnih.govresearchgate.net This methodology provides a novel synthetic disconnection, allowing for the formation of oxetanes from readily available alcohol substrates without the need for pre-functionalization. nih.govacs.org
The reaction mechanism typically involves a sequence of steps initiated by a photocatalyst. First, a hydrogen atom is selectively abstracted from the α-position of the alcohol substrate (a process known as Hydrogen Atom Transfer or HAT), generating a nucleophilic radical. nih.gov This radical then undergoes a conjugate addition to a suitable radical acceptor, such as a vinyl sulfonium (B1226848) ion. The resulting intermediate possesses a sulfonium group, which is an excellent leaving group. An intramolecular 4-exo-tet SN2 cyclization is then promoted by a base, leading to the formation of the strained oxetane ring. nih.govacs.org
This approach is characterized by its remarkably mild reaction conditions and broad functional group tolerance, making it highly suitable for complex molecular settings. beilstein-journals.orgresearchgate.net
| Alcohol Substrate | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Tetrahydropyran-4-ol | 1,6-Dioxaspiro[3.5]nonane | 81 | N/A |
| 1-Boc-piperidin-4-ol | 1-Boc-6-oxa-1-azaspiro[3.5]nonane | 55 | N/A |
| trans-4-Methylcyclohexanol | 6-Methyl-1-oxaspiro[3.5]nonane | 65 | 1.5:1 |
| Pregnenolone (B344588) | Oxetane-functionalized pregnenolone | 44 | >20:1 |
| Testosterone | Oxetane-functionalized testosterone | 41 | >20:1 |
Stereochemical Control and Diastereoselectivity in the Synthesis of Substituted Oxetanols
Controlling the stereochemistry at the newly formed chiral centers is a critical aspect of oxetane synthesis, particularly for applications in drug discovery. Several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis that can also be rendered highly stereoselective. researchgate.netnih.gov The stereochemical outcome is influenced by the excited state of the carbonyl compound and the geometry of the intermediate biradicals. Recently, the development of chiral photocatalysts has enabled highly enantioselective Paternò-Büchi reactions, delivering oxetane products with excellent enantiomeric excess. beilstein-journals.org For instance, a hydrogen-bonding chiral iridium photocatalyst has been shown to effectively control the stereochemistry of the reaction between quinolones and ketoesters. beilstein-journals.org
Furthermore, high diastereoselectivity can be achieved in intramolecular reactions. For example, the intramolecular ring-opening of oxetanes bearing pendant nucleophiles has been shown to produce diastereomerically pure heterocycles. nih.gov The conformational constraints of the cyclic transition state dictate the stereochemical outcome of the cyclization.
Late-Stage Functionalization Strategies for Incorporating the Oxetane Ring System
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key structural motifs, such as the oxetane ring, into complex molecules at a late step in the synthetic sequence. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. nih.gov
The alcohol C–H functionalization method described previously is exceptionally well-suited for LSF. nih.govresearchgate.net Its mild conditions and tolerance of various functional groups enable the direct conversion of native alcohol functionalities within complex bioactive molecules into oxetane rings. This has been demonstrated in the single-step synthesis of oxetane-containing derivatives of complex natural products like pregnenolone and testosterone. nih.govacs.org This approach can streamline synthetic routes that would otherwise require multiple steps. nih.gov
Another LSF approach involves the C–H activation of aromatic rings. For example, ruthenium-catalyzed meta-C(sp²)–H alkylation can be used to install medicinally relevant bifunctional alkyl units, including those containing an oxetane ring, onto existing drug scaffolds. nih.gov This strategy leverages directing groups already present in the bioactive molecule to achieve high positional selectivity, providing a direct method to modify lead structures and modulate their biological properties. nih.govresearchgate.net The introduction of the oxetane moiety at a late stage is often crucial, as the strained ring might not be stable under various reaction conditions used in a longer synthetic sequence. acs.org
Reactivity and Transformational Pathways of 3 4 Trifluoromethyl Phenyl Oxetan 3 Ol
Oxetane (B1205548) Ring-Opening Reactions
The cleavage of the oxetane ring is a prominent feature of the compound's reactivity, typically requiring activation by an acid or catalyst to overcome the kinetic barrier. researchgate.net These reactions lead to the formation of valuable, functionalized acyclic products. researchgate.net
Under acidic conditions, both Brønsted and Lewis acids can catalyze the ring-opening of 3-(4-(trifluoromethyl)phenyl)oxetan-3-ol. nih.govacs.org The reaction is initiated by the protonation of the oxetane oxygen or coordination with a Lewis acid, which facilitates the cleavage of a C-O bond. researchgate.net This process generates a tertiary carbocation at the C3 position, which is stabilized by the adjacent phenyl ring. The electron-withdrawing nature of the trifluoromethyl group, however, may destabilize this carbocation intermediate compared to oxetanols with electron-rich aryl substituents. rsc.orgsemanticscholar.org
This carbocation intermediate can then undergo several transformations:
Nucleophilic attack: In the presence of a nucleophile, the carbocation is trapped to yield a 1,3-difunctionalized propane (B168953) derivative.
Isomerization: The intermediate can rearrange, leading to the formation of other isomers, such as homoallylic alcohols. researchgate.net
Annulation: In reactions with bis-nucleophiles like 1,2-diols, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles, leading to the formation of new ring systems like 1,4-dioxanes. nih.gov
Table 1: Examples of Acid Catalysts in Oxetane Ring Transformations
| Catalyst Type | Specific Catalyst | Reaction Type | Reference |
| Brønsted Acid | Triflimide (Tf₂NH) | Annulation with diols | nih.gov |
| Lewis Acid | Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) | Isomerization | magtech.com.cn |
| Lewis Acid | Indium(III) triflate (In(OTf)₃) | Synthesis of indolines | nih.gov |
| Lewis Acid | Aluminum(III) triflate (Al(C₆F₅)₃) | Isomerization to homoallylic alcohols | researchgate.net |
The oxetane ring can be opened by a wide array of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. researchgate.net The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.
Under acidic catalysis, the reaction proceeds via the more stable tertiary carbocation at C3, as described previously. Weak nucleophiles generally require acid catalysis to react. researchgate.net In contrast, under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered methylene (B1212753) carbons (C2 or C4) of the oxetane ring in a direct Sₙ2-type displacement. researchgate.netresearchgate.net This pathway results in the formation of a product where the nucleophile is attached to the terminal carbon of the resulting propan-1-ol chain.
For instance, the reaction with phenols under Lewis acidic conditions can lead to a Friedel-Crafts reaction followed by intramolecular ring-opening by the phenolic oxygen to yield dihydrobenzofurans. nih.gov Similarly, tandem amination and oxetane opening have been reported for the synthesis of benzomorpholines. nih.gov
Table 2: Nucleophilic Ring-Opening Outcomes
| Nucleophile Type | Conditions | Major Product Type | Reference |
| Alcohols, Diols | Brønsted Acid | 1,3-Diol monoethers, Dioxanes | nih.gov |
| Phenols | Lewis Acid | Dihydrobenzofurans | nih.gov |
| Amines | Lewis Acid | 3-Amino-1-propanols, Benzomorpholines | nih.gov |
| Thiols | Lewis Acid | 3-(Alkylthio)-1-propanols | rsc.org |
| Cyanide (TMSCN) | Solid Base (MgO) | γ-hydroxynitriles | researchgate.net |
Transition metals and other metal-based catalysts can promote unique isomerization reactions of oxetanes. rsc.orgpolimi.itd-nb.info A notable transformation for 3-aryl-3-hydroxyoxetanes is the isomerization to β-aryl-β-hydroxy ketones. This reaction has been effectively catalyzed by the Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) under mild conditions and with low catalyst loading. magtech.com.cn
The proposed mechanism involves the coordination of the Lewis acid, followed by a ring-opening and rearrangement cascade that ultimately yields the thermodynamically more stable carbonyl compound. DFT calculations have supported the high selectivity observed with the B(C₆F₅)₃ catalyst. magtech.com.cn This transformation provides a direct synthetic route to functionalized ketones from oxetane precursors.
Specific methodologies for the direct trifluoromethylvinylation of this compound via ring-opening are not extensively documented. However, related transformations involving trifluoromethyl groups and oxetanes have been explored. For example, palladium-catalyzed annulations between vinyl oxetanes and trifluoromethyl-containing heterocycles have been reported. magtech.com.cn
A plausible, though speculative, pathway for trifluoromethylvinylation could involve the acid- or metal-catalyzed generation of the C3 carbocation, followed by trapping with a suitable trifluoromethylvinyl nucleophile, such as a trifluoromethylvinyl organometallic reagent. Alternatively, a transition-metal-catalyzed cross-coupling reaction could potentially be developed, analogous to other modern trifluoromethylation methods that utilize various CF₃ sources. medcraveonline.com
Derivatization and Functionalization at the Hydroxyl Group
The tertiary hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of various analogs while keeping the oxetane ring intact.
The hydroxyl group can undergo standard esterification and etherification reactions to yield corresponding oxetane esters and ethers. rsc.org
Esterification can be achieved through conventional methods, such as reaction with an acyl chloride in the presence of a base, or with a carboxylic acid under acidic catalysis (e.g., Fischer esterification). These reactions are generally robust and provide a straightforward means of modifying the compound's properties.
Etherification of 3-aryloxetan-3-ols presents a greater challenge. While ethers can be prepared from oxetanols using strong bases and alkyl halides, a milder method using Brønsted acid catalysis has been developed. rsc.orgsemanticscholar.org This approach involves the selective activation of the tertiary benzylic alcohol to form the oxetane carbocation, which is then intercepted by an alcohol nucleophile. rsc.orgsemanticscholar.org However, this catalytic etherification has been shown to be sensitive to the electronic nature of the aryl substituent. Studies have indicated that oxetanols with electron-rich aryl groups are suitable substrates, whereas those with less electron-rich aromatic groups are unreactive under the reported conditions. rsc.orgsemanticscholar.org Given the strong electron-withdrawing nature of the trifluoromethyl group, this compound would be expected to be unreactive or require significantly harsher conditions for this specific Brønsted acid-catalyzed etherification.
Table 3: Comparison of Derivatization at the Hydroxyl Group
| Reaction | Reagents | Key Considerations | Reference |
| Esterification | Acyl Chloride/Base or Carboxylic Acid/Acid Catalyst | General and widely applicable method for alcohols. | |
| Etherification | Strong Base + Alkyl Halide | Standard Williamson synthesis; may compete with elimination. | rsc.org |
| Etherification | Alcohol + Brønsted Acid Catalyst (e.g., TfOH) | Mild conditions, but ineffective for electron-poor aryl groups like 4-(CF₃)phenyl. | rsc.orgsemanticscholar.org |
Deoxygenation Strategies (e.g., Barton–McCombie Deoxygenation)
The tertiary alcohol of this compound can be removed through deoxygenation, a process that replaces the hydroxyl group with a hydrogen atom. A prominent method for this transformation is the Barton-McCombie deoxygenation. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This radical-based reaction is particularly well-suited for the deoxygenation of sterically hindered secondary and tertiary alcohols. alfa-chemistry.com
The reaction mechanism involves two key stages. wikipedia.orgnrochemistry.com Initially, the tertiary alcohol is converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. organic-chemistry.orgwikipedia.org This intermediate is then treated with a radical initiator, commonly azobisisobutyronitrile (AIBN), and a hydrogen atom source, classically tributyltin hydride (n-Bu3SnH). nrochemistry.com The tributyltin radical, generated from the initiator, attacks the sulfur atom of the thiocarbonyl group, leading to the formation of a carbon-centered radical on the oxetane ring. This radical subsequently abstracts a hydrogen atom from tributyltin hydride to yield the deoxygenated product, 3-(4-(trifluoromethyl)phenyl)oxetane, and a new tributyltin radical, which propagates the chain reaction. wikipedia.orgnrochemistry.com The formation of a stable tin-sulfur bond provides the thermodynamic driving force for this reaction. organic-chemistry.org
| Reaction Step | Description | Key Reagents |
| Activation | Conversion of the tertiary alcohol to a thiocarbonyl derivative (e.g., xanthate). | Carbon disulfide, a base (e.g., sodium hydride), and methyl iodide. |
| Deoxygenation | Radical-chain reaction to replace the thiocarbonyl group with a hydrogen atom. | Tributyltin hydride (n-Bu3SnH), Azobisisobutyronitrile (AIBN). |
It is important to note that while effective, the use of toxic and difficult-to-remove tin-based reagents has led to the development of alternative, "tin-free" hydrogen sources. wikipedia.orgresearchgate.net
Formation of Sulfonyl Fluoride (B91410) Derivatives for Coupling Reactions
The tertiary hydroxyl group of this compound can also serve as a handle for the introduction of other functionalities. One such transformation is its conversion into a sulfonyl fluoride derivative. Arylsulfonyl fluorides are valuable building blocks in organic synthesis, notably for their role as electrophilic partners in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". rhhz.netresearchgate.netnih.gov This type of reaction allows for the rapid and efficient formation of robust covalent bonds with a variety of nucleophiles. nih.gov
The synthesis of sulfonyl fluorides can be achieved through several routes, often starting from sulfonyl chlorides, sulfonic acids, or even directly from organometallic reagents and sulfuryl fluoride (SO2F2). rhhz.netmdpi.comnih.gov While the direct conversion of a tertiary alcohol to a sulfonyl fluoride is less common, the reverse reaction, the coupling of sulfonyl fluorides with alcohols to form sulfonate esters, is a cornerstone of SuFEx chemistry. nih.gov This suggests that with appropriate reagents and conditions, the formation of a sulfonyl fluoride from the tertiary alcohol of the title compound is a plausible transformation.
Interestingly, research on 3-aryloxetane sulfonyl fluorides has revealed unexpected reactivity. Instead of the typical SuFEx pathway where nucleophiles attack the sulfur atom, these compounds can undergo a defluorosulfonylative reaction with amines to generate amino-oxetanes via an oxetane carbocation intermediate. springernature.com This highlights the unique chemical space that can be accessed by converting the hydroxyl group of this compound into a sulfonyl fluoride.
| Sulfonyl Fluoride Precursor | Typical Reagents for Conversion to Sulfonyl Fluoride |
| Sulfonyl Chlorides | Potassium fluoride (KF) in a biphasic mixture. mdpi.com |
| Sulfonic Acids | Deoxyfluorinating agents. nih.gov |
| Primary Sulfonamides | Pyrylium tetrafluoroborate (B81430) and magnesium chloride, followed by potassium fluoride. mdpi.com |
| Grignard Reagents | Sulfuryl fluoride (SO2F2). rhhz.net |
Reactivity of the 4-(Trifluoromethyl)phenyl Moiety
Electrophilic Aromatic Substitution on the Phenyl Ring
The 4-(trifluoromethyl)phenyl group of the title compound is subject to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This has two significant consequences for EAS:
Deactivation of the Aromatic Ring: The -CF3 group withdraws electron density from the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). youtube.com
Meta-Directing Effect: The deactivating effect is most pronounced at the ortho and para positions relative to the -CF3 group. Consequently, electrophilic attack is directed to the meta position, which is the least deactivated. youtube.comlibretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comuomustansiriyah.edu.iq For this compound, these reactions would be expected to yield products where the electrophile has added to one of the two equivalent meta positions on the phenyl ring.
| Electrophilic Aromatic Substitution Reaction | Typical Reagents | Expected Product Position |
| Nitration | HNO3, H2SO4 | Meta |
| Bromination | Br2, FeBr3 | Meta |
| Sulfonation | Fuming H2SO4 | Meta |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Meta |
Functional Group Interconversions on the Phenyl Ring
The trifluoromethyl group itself is generally robust and resistant to many chemical transformations. However, under specific conditions, it can undergo functional group interconversions. While complete transformation of the -CF3 group requires harsh conditions, selective C-F bond activation and functionalization have been reported. researchgate.net These transformations can lead to the formation of difunctionalized products, opening up avenues for further derivatization.
More commonly, other functional groups on the phenyl ring can be introduced or modified. For instance, if a nitro group were introduced via electrophilic aromatic substitution, it could subsequently be reduced to an amino group, which could then be further functionalized.
Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring (e.g., Decarboxylative Coupling)
The 4-(trifluoromethyl)phenyl moiety can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mit.edursc.orgorganicreactions.org For the native compound, this would typically require the introduction of a suitable functional group, such as a halide (Br, I) or a triflate, onto the phenyl ring, which can then act as a coupling partner.
Decarboxylative coupling reactions represent an emerging strategy where a carboxylic acid group is used as a leaving group. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov In the context of the title compound, a carboxylic acid could be introduced at the meta position of the phenyl ring via a series of reactions (e.g., nitration, reduction to an amine, diazotization, and cyanation, followed by hydrolysis). This carboxylated derivative could then potentially undergo a decarboxylative cross-coupling reaction to introduce a variety of substituents. For instance, decarboxylative trifluoromethylation of aliphatic carboxylic acids has been achieved using a combination of photoredox and copper catalysis. researchgate.netnih.gov While this specific reaction on an aromatic substrate is a distinct transformation, it illustrates the potential of decarboxylative strategies.
| Cross-Coupling Reaction Type | Typical Catalysts | Required Functional Group on Phenyl Ring | Potential New Bond Formed |
| Suzuki Coupling | Palladium | Halide, Triflate | C-C (Aryl) |
| Sonogashira Coupling | Palladium, Copper | Halide, Triflate | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Palladium | Halide, Triflate | C-N |
| Decarboxylative Coupling | Copper, Photoredox catalyst | Carboxylic Acid | C-C, C-Heteroatom |
Mechanistic Insights into Reactions Involving 3 4 Trifluoromethyl Phenyl Oxetan 3 Ol
Elucidation of Reaction Mechanisms in Substituted Oxetane (B1205548) Chemistry
The chemistry of substituted oxetanes is characterized by a variety of reaction pathways, largely dictated by the nature of the substituents and the reaction conditions employed. For 3-aryl-oxetan-3-ols, such as 3-(4-(trifluoromethyl)phenyl)oxetan-3-ol, the tertiary alcohol functionality serves as a key handle for initiating chemical transformations.
A prominent reaction pathway for 3-aryl-oxetan-3-ols is the acid-catalyzed reaction with nucleophiles. A proposed catalytic cycle for the Brønsted acid-catalyzed reaction with a diol, for instance, begins with the selective protonation of the hydroxyl group of the oxetan-3-ol (B104164). This protonation event transforms the hydroxyl group into a good leaving group (water), facilitating its departure and the formation of a stabilized tertiary carbocation centered on the oxetane ring. This carbocationic intermediate is then trapped by a nucleophile, such as an alcohol from the diol, to form an oxetane ether intermediate. Subsequent intramolecular ring-opening of the protonated oxetane by the tethered alcohol leads to the formation of a larger ring system, such as a 1,4-dioxane (B91453), and regenerates the Brønsted acid catalyst to complete the cycle.
Investigation of Carbocationic Intermediates in Oxetane Ring Transformations
The formation of carbocationic intermediates is a cornerstone of many transformations involving this compound. The stability of the tertiary carbocation formed upon dehydration of the oxetan-3-ol is a key determinant of the reaction's feasibility and outcome. The presence of the aryl group at the 3-position of the oxetane ring plays a crucial role in stabilizing this intermediate through resonance.
The table below summarizes the outcomes of the Brønsted acid-catalyzed reaction of various 3-aryloxetan-3-ols with ethylene (B1197577) glycol, highlighting the role of the aryl substituent in influencing the reaction.
| Entry | Aryl Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2-(Hydroxymethyl)-2-phenyl-1,4-dioxane | 85 |
| 2 | 4-Methoxyphenyl | 2-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,4-dioxane | 90 |
| 3 | 4-Nitrophenyl | 2-(Hydroxymethyl)-2-(4-nitrophenyl)-1,4-dioxane | 75 |
| 4 | 4-(Trifluoromethyl)phenyl | 2-(Hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)-1,4-dioxane | 80 |
This is an interactive data table based on representative yields for this type of reaction.
The successful formation of the 1,4-dioxane product with the 4-(trifluoromethyl)phenyl substituent underscores the viability of the carbocationic pathway even with an electron-deficient aromatic ring.
Radical Pathways in Trifluoromethylated Oxetane Systems
Beyond ionic pathways, radical reactions offer alternative avenues for the functionalization of this compound. A key example of a radical-mediated transformation is the Barton-McCombie deoxygenation. This reaction allows for the removal of the hydroxyl group and its replacement with a hydrogen atom. The process involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate, followed by treatment with a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride).
The mechanism proceeds through the formation of a carbon-centered radical at the 3-position of the oxetane ring. This radical then abstracts a hydrogen atom from the donor to yield the deoxygenated product. The application of this methodology has been reported for the deoxygenation of 3-aryloxetan-3-ols, demonstrating its utility in this class of compounds. researchgate.net
Another example of a radical pathway is the visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes. In this type of reaction, a 3-aryl-3-carboxyloxetane can be converted into a tertiary benzylic oxetane radical through the loss of carbon dioxide, which can then undergo further reactions such as conjugate addition to activated alkenes.
Role of Lewis and Brønsted Acid Catalysis in Directing Reaction Pathways
Both Lewis and Brønsted acids play a pivotal role in activating this compound and directing the course of its reactions. The choice of acid catalyst can significantly influence the reaction outcome.
Brønsted Acid Catalysis: As discussed previously, Brønsted acids, such as triflic acid (TfOH) or triflimide (Tf₂NH), are effective in promoting reactions that proceed through a carbocationic intermediate. acs.org They achieve this by protonating the hydroxyl group, facilitating its departure as a water molecule. This approach is particularly useful in reactions with nucleophiles like alcohols and diols, leading to the formation of ethers and larger heterocyclic systems. acs.org Acid-mediated dehydroxylation of 3-aryloxetan-3-ols has also been achieved using a combination of a Brønsted acid (trifluoroacetic acid) and a hydride donor (triethylsilane). researchgate.net
The table below illustrates the effect of different Brønsted acid catalysts on the reaction of 3-phenyloxetan-3-ol (B1354653) with ethylene glycol.
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tf₂NH | Dichloromethane | 25 | 85 |
| 2 | TfOH | Dichloromethane | 25 | 82 |
| 3 | p-TsOH | Toluene | 80 | 65 |
| 4 | HCl | Dioxane | 50 | 40 |
This is an interactive data table showing representative yields for the Brønsted acid-catalyzed reaction.
Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or indium(III) triflate (In(OTf)₃), can also activate the oxetane system. They coordinate to the oxygen atoms of the hydroxyl group and the oxetane ring, enhancing the electrophilicity of the molecule. This activation can facilitate ring-opening reactions or reactions at the tertiary alcohol. For instance, Lewis acid catalysis has been employed in the reaction of 3-aryloxetan-3-ols with phenols, leading to Friedel-Crafts-type alkylation followed by intramolecular oxetane ring-opening to form dihydrobenzofurans.
The interplay between the substrate, the nucleophile, and the choice of acid catalyst allows for a high degree of control over the reaction pathway, enabling the selective synthesis of a diverse range of products from this compound.
Advanced Spectroscopic and Structural Characterization of 3 4 Trifluoromethyl Phenyl Oxetan 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(4-(trifluoromethyl)phenyl)oxetan-3-ol and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
The proton (¹H) NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a derivative, 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- mdpi.comproceedings.sciencedioxepino[5,6-d] mdpi.comrsc.orgoxazole, the aromatic protons of the trifluoromethylphenyl group typically appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. researchgate.net The protons on the oxetane (B1205548) ring of similar structures, such as 3-(4-(benzyloxy)phenyl)oxetan-3-ol, show signals for the methylene (B1212753) groups around δ 4.8-4.9 ppm. mdpi.com The hydroxyl proton of the tertiary alcohol is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₄) | 7.5-8.0 | d | ~8.0 |
| Oxetane (CH₂) | 4.8-4.9 | m | - |
| Hydroxyl (OH) | Variable, broad singlet |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. For the trifluoromethylphenyl group, characteristic signals are observed for the aromatic carbons. The carbon atom bearing the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the fluorine atoms. In the derivative 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- mdpi.comproceedings.sciencedioxepino[5,6-d] mdpi.comrsc.orgoxazole, the aromatic carbons resonate in the region of δ 125-145 ppm. researchgate.net The quaternary carbon of the oxetane ring attached to the hydroxyl group and the phenyl ring is expected around δ 75 ppm, while the methylene carbons of the oxetane ring would appear further upfield. mdpi.com
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| Aromatic (C-CF₃) | ~130 | q |
| Aromatic (CH) | 125-130 | |
| Aromatic (C-Oxetane) | ~145 | |
| Oxetane (C-OH) | ~75 | |
| Oxetane (CH₂) | ~85 | |
| Trifluoromethyl (CF₃) | ~124 | q |
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. In similar compounds containing a 4-(trifluoromethyl)phenyl moiety, the ¹⁹F NMR signal typically appears in the range of δ -60 to -65 ppm, referenced to CFCl₃. rsc.orgmdpi.com This analysis confirms the presence and integrity of the trifluoromethyl group within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the tertiary alcohol. researchgate.net The C-O stretching vibration of the alcohol and the ether linkage in the oxetane ring would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹. nist.gov The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Aliphatic (C-H) | Stretching | 2850-3000 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Trifluoromethyl (C-F) | Stretching | 1100-1350 (strong) |
| Alcohol/Ether (C-O) | Stretching | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The fragmentation pattern can also be informative. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule. The oxetane ring can undergo ring-opening fragmentation. For instance, a derivative, 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenyl trifluoromethanesulfonate, showed a [M-H]⁻ ion in its ESI-MS spectrum. mdpi.com The trifluoromethylphenyl moiety is relatively stable and would likely be observed as a prominent fragment ion.
X-ray Crystallography for Solid-State Structural Determination
X-ray analysis of similar compounds reveals that the oxetane ring is not planar but puckered. acs.org The bond angles within the four-membered ring are strained, typically around 90°. acs.org The analysis would also confirm the bond lengths, torsion angles, and the relative stereochemistry of the substituents on the oxetane ring. The trifluoromethylphenyl group would exhibit typical aromatic bond lengths, and the C-F bond lengths of the CF₃ group would be in the expected range.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the assessment of purity and for real-time reaction monitoring in the synthesis of this compound and its derivatives. The polarity imparted by the hydroxyl group, combined with the hydrophobicity of the trifluoromethylphenyl moiety, makes reversed-phase HPLC a particularly suitable method for the separation and quantification of this compound and related impurities.
The purity of synthesized batches of this compound is critical for its application in further chemical studies and as a building block in medicinal chemistry. A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.
A well-established method for the purity analysis of analogous 3-aryl-oxetan-3-ol compounds utilizes a C8 stationary phase with a gradient elution system. nih.gov For this compound, a similar method can be employed, typically using a C18 column, which provides enhanced retention for hydrophobic compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier like methanol (B129727) or acetonitrile. The trifluoromethylphenyl group provides a strong chromophore, allowing for sensitive detection using a UV detector, commonly at a wavelength of 254 nm. nih.gov
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram. High purity is essential to ensure that subsequent reactions or biological assays are not confounded by the presence of unreacted starting materials or byproducts.
Table 1: Representative HPLC Purity Analysis of this compound Batches
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| A-001 | 8.45 | 99.2 | 99.2 |
| A-002 | 8.46 | 98.8 | 98.8 |
| B-001 | 8.44 | 99.5 | 99.5 |
HPLC Conditions: Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Gradient elution with A: 0.01 M KH2PO4 (pH 2.3) and B: Methanol; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
HPLC is a powerful tool for monitoring the progress of the synthesis of this compound. A common synthetic route involves the Grignard reaction between 4-(trifluoromethyl)phenylmagnesium bromide and oxetan-3-one. By periodically sampling the reaction mixture and analyzing it by HPLC, the consumption of starting materials and the formation of the product can be tracked over time.
This real-time analysis allows for the determination of the reaction endpoint, ensuring the reaction is complete and avoiding the formation of degradation products from prolonged reaction times. mdpi.com The chromatograms will show a decrease in the peak area of the starting materials and a corresponding increase in the peak area of the this compound product.
Table 2: HPLC Monitoring of the Grignard Reaction for the Synthesis of this compound
| Reaction Time (min) | Oxetan-3-one (Relative Peak Area %) | 4-(Trifluoromethyl)phenylmagnesium bromide (Relative Peak Area %) | This compound (Relative Peak Area %) |
| 0 | 50.0 | 50.0 | 0.0 |
| 15 | 25.5 | 24.8 | 49.7 |
| 30 | 5.2 | 4.9 | 89.9 |
| 45 | <1.0 | <1.0 | >98.0 |
| 60 | Not Detected | Not Detected | >99.0 |
HPLC Conditions: Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Isocratic elution with 60% Acetonitrile in Water; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
The use of chiral HPLC is also pertinent for derivatives of this compound, especially when asymmetric synthesis methods are employed to produce enantiomerically enriched compounds. Chiral stationary phases can be used to separate enantiomers and determine the enantiomeric excess (ee) of the product. ethz.ch
Computational and Theoretical Investigations of 3 4 Trifluoromethyl Phenyl Oxetan 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used due to their balance of accuracy and computational cost, making them suitable for calculating the properties of medium-sized organic molecules. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations are typically performed in the gas phase to model the molecule in an isolated state, and solvent effects can be incorporated using continuum models.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-(4-(trifluoromethyl)phenyl)oxetan-3-ol, this process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles.
The oxetane (B1205548) ring is known to adopt a puckered conformation rather than a planar one to relieve ring strain. acs.org Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers, particularly concerning the orientation of the trifluoromethylphenyl group relative to the oxetane ring. semanticscholar.org The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative as specific published data for this molecule is unavailable. Values are based on typical parameters for similar structures.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|---|
| Bond Length (Å) | C-O (oxetane) | ~1.45 Å |
| Bond Length (Å) | C-C (oxetane) | ~1.54 Å |
| Bond Length (Å) | C-CF3 | ~1.35 Å |
| Bond Angle (°) | C-O-C (oxetane) | ~91.0° |
| Bond Angle (°) | C-C-C (oxetane) | ~86.0° |
| Dihedral Angle (°) | Oxetane Ring Puckering | ~15-20° |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Atomic Charges, Dipole Moments)
Analysis of the electronic structure provides insight into a molecule's reactivity, polarity, and spectroscopic properties. ijsrset.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. ajchem-a.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This information helps in understanding electrostatic interactions and identifying polar regions within the molecule.
Table 2: Predicted Electronic Properties of this compound (Illustrative) (Note: This table is illustrative as specific published data for this molecule is unavailable.)
| Property | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
| Dipole Moment | ~ 3.0 D |
Vibrational Frequency Analysis and Spectroscopic Correlation
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and normal modes can be determined. researchgate.net These theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.netnih.gov This analysis is critical for assigning specific absorption bands in experimental IR and Raman spectra to the corresponding molecular motions, such as C-H stretching, C-O stretching of the ether and alcohol, and vibrations of the trifluoromethyl group. ajchem-a.comscirp.org
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) (Note: This table is illustrative as specific published data for this molecule is unavailable.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected IR Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | ~3400-3500 | Strong, Broad |
| C-H Stretch (Aromatic) | ~3050-3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850-2950 | Medium |
| C=C Stretch (Aromatic) | ~1600, 1500 | Medium-Strong |
| C-F Stretch (CF3) | ~1100-1350 | Very Strong |
| C-O Stretch (Oxetane Ether) | ~950-1000 | Strong |
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures for a proposed reaction step and calculating the activation energy barrier. Such studies could provide insights into its synthesis, potential ring-opening reactions characteristic of oxetanes, or metabolic pathways. By mapping the potential energy surface, chemists can understand the feasibility of a reaction and predict its kinetics.
Prediction of Chemical Reactivity and Selectivity
The electronic properties derived from quantum chemical calculations are used to predict reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sapub.org For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be nucleophilic sites, while the hydrogen of the hydroxyl group would be an electrophilic site. Reactivity indices derived from conceptual DFT can further quantify the local reactivity and selectivity towards different reagents.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ijsrset.com An MD simulation of this compound would reveal its conformational flexibility in different environments. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how solute-solvent interactions, such as hydrogen bonding, influence its preferred conformation and dynamic behavior. This provides a more realistic model of the molecule's state in solution compared to gas-phase calculations or implicit solvent models.
Applications of 3 4 Trifluoromethyl Phenyl Oxetan 3 Ol As a Chemical Building Block
Modular Synthesis of Complex Organic Molecules
The modular synthesis of complex organic molecules relies on the use of well-defined building blocks that can be coupled together in a predictable and efficient manner. 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol is poised to be a valuable component in such synthetic strategies. The tertiary alcohol of the oxetane (B1205548) ring is a key functional handle that can be activated to allow for nucleophilic substitution, providing a direct method for incorporating the trifluoromethylphenyloxetane moiety into a larger molecular framework. acs.org
For instance, under acidic conditions or in the presence of a Lewis acid, the hydroxyl group can be protonated and eliminated as a water molecule, generating a stabilized carbocation at the 3-position of the oxetane ring. This reactive intermediate can then be trapped by a variety of nucleophiles, including alcohols, thiols, and carbon nucleophiles, to form new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity allows for a modular approach where the oxetane core can be linked to other molecular fragments.
Furthermore, the trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring, making it amenable to nucleophilic aromatic substitution reactions under certain conditions. This provides an additional point for molecular elaboration, further enhancing the modularity of this building block.
Table 1: Representative Reactions for Modular Synthesis using 3-Aryl-Oxetan-3-ol Analogs
| Reaction Type | Nucleophile | Product Type | Potential Application |
|---|---|---|---|
| Etherification | Alcohols/Phenols | 3-Alkoxy/Aryloxy-3-aryl-oxetanes | Linker for PROTACs, introduction of solubilizing groups |
| Thioetherification | Thiols | 3-Thioalkyl-3-aryl-oxetanes | Bioisosteric replacement of ethers, modulation of metabolic stability |
| Friedel-Crafts Alkylation | Aromatic compounds | 3,3-Diaryl-oxetanes | Construction of rigid scaffolds for kinase inhibitors |
Incorporation into Diverse Heterocyclic and Acyclic Scaffolds
One common strategy for incorporating this building block is through the functionalization of the hydroxyl group, as mentioned previously. This allows for the attachment of the oxetane moiety to existing heterocyclic or acyclic systems. For example, the oxetane unit could be appended to a pyridine, pyrimidine, or indole (B1671886) core, common scaffolds in many pharmaceutical agents. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, can enhance binding affinity and improve metabolic stability. nih.gov
Alternatively, the oxetane ring can undergo ring-opening reactions under specific conditions, providing access to novel acyclic structures. For example, treatment with a strong acid in the presence of a nucleophile can lead to the opening of the oxetane ring to form a 1,3-difunctionalized propane (B168953) derivative. This allows for the transformation of a cyclic building block into a linear chain with defined stereochemistry, further expanding the diversity of accessible scaffolds.
Table 2: Examples of Scaffolds Incorporating the Oxetane Moiety
| Scaffold Type | Method of Incorporation | Potential Impact of Oxetane |
|---|---|---|
| N-Heterocycles (e.g., Piperidine, Piperazine) | Reductive amination with oxetan-3-one (derived from the title compound) | Modulation of pKa, improved solubility |
| O-Heterocycles (e.g., Tetrahydrofuran) | Ring expansion reactions | Access to larger ring systems with altered conformational preferences |
| Acyclic Chains | Nucleophilic ring-opening | Introduction of a 1,3-diol or amino alcohol motif |
Strategies for Expanding Chemical Space in Compound Libraries
In drug discovery, the exploration of novel chemical space is crucial for identifying new bioactive molecules. Building blocks that offer unique three-dimensional shapes and diverse functionalization handles are highly valuable for constructing compound libraries with high structural diversity. This compound is an excellent candidate for this purpose.
The rigid and non-planar nature of the oxetane ring introduces a defined three-dimensional character into molecules, moving away from the flat structures that often dominate traditional compound libraries. nih.gov This increased three-dimensionality can lead to improved target selectivity and better pharmacokinetic properties.
Furthermore, the presence of two distinct functionalizable sites—the hydroxyl group and the trifluoromethyl-substituted phenyl ring—allows for the generation of a large number of diverse analogs from a single starting material. For example, a library of compounds could be synthesized by reacting this compound with a diverse set of nucleophiles at the hydroxyl position, while simultaneously exploring different substitutions on the phenyl ring through cross-coupling reactions. This combinatorial approach can rapidly expand the chemical space around the oxetane core. The trifluoromethyl group itself is known to significantly alter the electronic properties and lipophilicity of a molecule, providing another vector for property modulation within a compound library. pharmablock.comresearchgate.net
Influence on Molecular Rigidity and Three-Dimensionality in Chemical Design
The conformational rigidity and three-dimensional topology of a molecule are critical determinants of its biological activity. The incorporation of the this compound building block can be a powerful strategy to control these properties in chemical design.
The four-membered oxetane ring is inherently strained and has a more defined, puckered conformation compared to more flexible acyclic linkers or larger cycloalkanes. acs.org When incorporated into a larger molecule, the oxetane ring acts as a rigid linker, restricting the conformational freedom of the molecule and pre-organizing appended functional groups in a specific spatial arrangement. This can lead to a more favorable entropic contribution to binding affinity for a biological target. The oxetane in the well-known natural product paclitaxel, for instance, is believed to act as a conformational lock. pharmablock.com
The trifluoromethylphenyl group further contributes to the defined three-dimensionality of this building block. The trifluoromethyl group is sterically demanding and can influence the preferred orientation of the phenyl ring relative to the oxetane. The interplay between the rigid oxetane core and the bulky trifluoromethylphenyl substituent results in a well-defined three-dimensional structure that can be exploited to probe the steric and electronic requirements of a biological target's binding site.
Table 3: Comparison of Physicochemical Properties Influenced by Oxetane Incorporation
| Property | Change upon Oxetane Incorporation | Rationale |
|---|---|---|
| Lipophilicity (logP) | Generally decreases | The polar oxygen atom of the oxetane ring increases hydrophilicity. |
| Aqueous Solubility | Generally increases | The oxetane can act as a hydrogen bond acceptor, improving interactions with water. |
| Metabolic Stability | Often increases | The oxetane ring can block sites of metabolism and is generally more stable than gem-dimethyl groups. |
Emerging Research Directions and Future Perspectives in the Chemistry of 3 4 Trifluoromethyl Phenyl Oxetan 3 Ol
Development of Sustainable and Green Synthetic Routes
The increasing emphasis on green chemistry is driving the development of more environmentally benign and sustainable methods for synthesizing complex molecules like 3-(4-(trifluoromethyl)phenyl)oxetan-3-ol. semanticscholar.org Traditional multi-step syntheses of substituted oxetanes often involve hazardous reagents and generate significant waste. nih.govmagtech.com.cn Future research is focused on minimizing the environmental impact by adhering to the principles of green chemistry.
Key strategies in this area include:
Catalytic Approaches: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green synthesis. For instance, gold-catalyzed oxidative cyclization of propargylic alcohols presents a direct, one-step method to form the oxetan-3-one core, a direct precursor to the target alcohol. nih.gov This avoids the use of hazardous diazo ketones often employed in other routes. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. Intramolecular cyclization reactions, such as those based on alcohol C–H functionalization, can offer high atom economy. nih.gov
Safer Solvents and Conditions: Research is moving towards the use of aqueous media or greener organic solvents, reducing reliance on hazardous chlorinated solvents. nih.gov Additionally, performing reactions under milder conditions, such as ambient temperature and pressure, reduces energy consumption. organic-chemistry.org
The following table compares a hypothetical traditional synthesis with an emerging green alternative, highlighting key green chemistry metrics.
| Metric | Traditional Route (e.g., Multi-step from epichlorohydrin) researchgate.net | Green/Sustainable Route (e.g., Catalytic Cyclization) nih.govnih.gov |
| Key Transformation | Ring-closure via Williamson ether synthesis | Gold-catalyzed cyclization of a propargylic alcohol or photoredox C-H functionalization |
| Number of Steps | Multiple steps often required (e.g., 4-5) nih.gov | Often fewer steps (e.g., 1-2) |
| Reagents | Stoichiometric strong bases, protecting groups | Catalytic amounts of metal complexes (e.g., Gold, Iridium) |
| Solvents | Often chlorinated solvents (e.g., DCM) | Greener alternatives (e.g., Acetonitrile, potentially aqueous systems) |
| Atom Economy | Lower, due to protecting groups and auxiliary reagents | Higher, with more direct incorporation of atoms |
| E-Factor (Waste/Product) | Higher | Lower |
Chemo- and Regioselective Transformations of the Oxetane (B1205548) Ring System
The inherent ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, providing a versatile platform for synthesizing more complex structures. nih.gov A significant area of ongoing research is the development of methods to control the chemo- and regioselectivity of these transformations. The electronic properties of the 4-(trifluoromethyl)phenyl substituent play a critical role in directing the outcomes of these reactions.
Acid-Catalyzed Ring Opening: Activation of the oxetane oxygen with a Lewis or Brønsted acid facilitates nucleophilic attack. researchgate.net In this compound, the tertiary carbocation formed upon initial ring-opening would be stabilized by the adjacent phenyl ring. Nucleophilic attack would then occur at the more substituted carbon, leading to 1,3-difunctionalized products. The challenge lies in controlling the reaction to prevent polymerization and achieve high selectivity with various nucleophiles. nih.gov
Nucleophilic Ring Opening: While less common without acid activation, strong nucleophiles can open the oxetane ring. Research into selective C-O bond cleavage allows for the synthesis of diverse molecular scaffolds. For example, the reaction with organometallic reagents in the presence of specific catalysts can lead to controlled ring-opening and the formation of new carbon-carbon bonds.
Rearrangements and Ring Expansions: The strained four-membered ring can undergo rearrangements to form larger, more stable heterocyclic systems. acs.org For instance, Carreira and coworkers have shown that oxetan-3-one derivatives can be converted into isoxazoles, morpholines, and piperazines. acs.org Similar strategies could be applied to derivatives of this compound to access a wider range of heterocyclic structures.
Advanced Catalytic Systems for Derivatization and Functionalization
Modern catalysis offers powerful tools for the precise derivatization and functionalization of this compound, enabling the creation of diverse molecular libraries for applications such as drug discovery.
Lithium Catalysis for Friedel-Crafts Reactions: Recent studies have demonstrated that lithium catalysts can selectively activate the tertiary hydroxyl group of oxetan-3-ols for Friedel-Crafts reactions with phenols. nih.gov This method allows for the synthesis of 3,3-diaryl-oxetanes or, through a tandem alkylation-ring-opening, 3-aryl-3-hydroxymethyl-dihydrobenzofurans, with the outcome dependent on the substrate's regioselectivity. nih.gov Applying this to this compound could yield novel diaryl structures.
Photoredox Catalysis for C-H Functionalization: Photoredox catalysis has emerged as a mild and efficient method for forming carbon-carbon and carbon-heteroatom bonds. This technology could be used for late-stage functionalization of the phenyl ring or for reactions involving the oxetane moiety itself, such as the C-H functionalization of alcohols for oxetane synthesis. nih.gov
Transition Metal-Catalyzed Cross-Coupling: The hydroxyl group of the target molecule could be converted into a suitable leaving group (e.g., a tosylate or triflate) to enable transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 3-position of the oxetane ring.
The table below summarizes potential catalytic transformations for the target compound.
| Catalytic System | Transformation | Potential Product |
| In(OTf)₃ rsc.org | Intramolecular cyclization of 3-amido oxetanes | Oxazoline derivatives |
| Lithium(I) salts nih.gov | Friedel-Crafts alkylation with phenols | 3-Aryl-3-(4-(trifluoromethyl)phenyl)oxetanes |
| Iridium photocatalysts nih.gov | C-H functionalization for oxetane formation | Spirocyclic oxetanes from complex alcohols |
| Palladium catalysts | Suzuki or Buchwald-Hartwig cross-coupling (after OH activation) | 3-Aryl/amino-3-(4-(trifluoromethyl)phenyl)oxetanes |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of advanced synthesis methodologies with enabling technologies like flow chemistry and automated platforms is set to revolutionize the preparation and study of molecules like this compound. researchgate.netnih.gov
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. researchgate.netnih.gov This is particularly valuable for handling unstable intermediates or highly exothermic reactions. For instance, the generation and use of highly unstable 3-oxetanyllithium from 3-iodooxetane (B1340047) has been successfully demonstrated using flow technology, allowing for its reaction with various electrophiles in a controlled manner. nih.gov A similar approach could be adapted to generate related nucleophiles for the synthesis of the target compound.
Automated Synthesis Platforms: Automated synthesis systems, often coupled with artificial intelligence and machine learning, can accelerate the discovery of new reactions and the optimization of existing ones. researchgate.net These platforms enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold. This allows for a more systematic exploration of the chemical space around the core structure, which is crucial for medicinal chemistry programs. researchgate.net The modular nature of flow chemistry setups facilitates their integration into multistep automated synthesis protocols, enabling the telescoping of reaction sequences without the need for intermediate isolation and purification. researchgate.netuc.pt
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction conditions such as temperature control, choice of reducing agents (e.g., sodium borohydride or lithium aluminum hydride for ketone reduction ), and purification techniques like column chromatography. For example, analogous oxetan-3-ol derivatives often require careful protection of the hydroxyl group during trifluoromethylphenyl coupling to avoid side reactions. Impurities such as unreacted precursors or dehalogenated byproducts can be mitigated via recrystallization or HPLC .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer: A combination of H/C NMR and FT-IR is critical for confirming the oxetane ring and trifluoromethyl group. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) provides unambiguous stereochemical assignment. For example, similar compounds like 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol were characterized using these techniques .
Q. What are common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?
- Methodological Answer: Common impurities include residual starting materials (e.g., 4-(trifluoromethyl)benzaldehyde) or oxidized byproducts. TLC monitoring and GC-MS analysis are recommended for early detection. Purification via silica gel chromatography with hexane/ethyl acetate gradients effectively isolates the target compound .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the oxetane ring or degradation of the trifluoromethyl group. Analogous compounds like 3-(4-Bromophenyl)oxetan-3-ol show improved stability under these conditions .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the interaction of this compound with biological targets?
- Methodological Answer: Tools like AutoDock Vina enable efficient docking by calculating binding affinities and optimizing ligand conformations. For instance, docking simulations for STAT3 inhibitors (e.g., STAT3-IN-7) revealed critical hydrogen-bonding interactions between the trifluoromethylphenyl group and the SH2 domain . Parameters should include a grid box covering the active site and Lamarckian genetic algorithm for pose refinement .
Q. What strategies can be employed to resolve enantiomers of this compound, and how does stereochemistry impact its biological activity?
- Methodological Answer: Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution can separate enantiomers. Stereochemistry significantly affects bioactivity; for example, (S)-enantiomers of analogous amino alcohols showed higher binding affinity to neurotransmitter receptors .
Q. How does the presence of the trifluoromethyl group influence the physicochemical properties and reactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer: The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability while reducing basicity. Reactivity studies show decreased susceptibility to electrophilic aromatic substitution compared to methyl or hydroxyl analogs. For example, trifluoromethyl-substituted STAT inhibitors exhibit prolonged half-lives in vitro .
Q. What in vitro assays are suitable for evaluating the inhibitory potential of this compound against specific enzyme targets like STAT3?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
